molecular formula C21H18N2O3 B2740414 ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate CAS No. 445221-52-3

ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B2740414
CAS No.: 445221-52-3
M. Wt: 346.386
InChI Key: WJPKBMAABYJLFS-UHFFFAOYSA-N
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Description

This compound belongs to the indeno[1,2-b]pyridine class, synthesized via multicomponent reactions (MCRs) involving indane-1,3-dione, pyridin-3-yl aldehyde, ethyl acetoacetate, and ammonium acetate. Its structure features a fused indene-pyridine core with a pyridin-3-yl substituent at position 4 and an ethyl carboxylate group at position 2. The synthesis typically employs catalysts such as cellulose-sulfuric acid or piperidine in ethanol under reflux conditions, yielding products with high purity (86–96%) .

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-4-pyridin-3-yl-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-3-26-21(25)16-12(2)23-19-14-8-4-5-9-15(14)20(24)18(19)17(16)13-7-6-10-22-11-13/h4-11,17,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPKBMAABYJLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (CAS No. 445221-52-3) is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H18N2O3
  • Molecular Weight : 346.386 g/mol
  • Purity : Typically around 95%.

Research indicates that the compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related compounds indicate that they can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .
  • Cell Proliferation Inhibition : this compound has been tested against various cancer cell lines. The results suggest that it may inhibit cell proliferation effectively, particularly in breast cancer cell lines such as MCF-7 and MDA-MB 231 .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies:

  • Case Study : In vitro tests demonstrated that the compound significantly reduced the viability of cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity against cancer cell lines .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been evaluated:

  • Mechanism : It is believed to exert its effects by modulating inflammatory pathways and inhibiting COX enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (μM)Reference
AnticancerMCF-7<10
AnticancerMDA-MB 231<15
Anti-inflammatoryCOX Enzyme Inhibition<20

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various target proteins. These studies suggest a favorable interaction with active sites of enzymes involved in cancer progression and inflammation:

  • Docking Results : The compound showed strong binding affinities with key targets, indicating a potential mechanism for its biological activities.
  • Comparison with Standard Drugs : In some cases, the binding affinities were comparable or superior to those of established drugs used for similar therapeutic purposes .

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study : A study evaluated the compound's efficacy against breast cancer cell lines MCF-7 and MDA-MB 231. The results showed a reduction in cell viability with half-maximal inhibitory concentration (IC50) values in the low micromolar range, indicating potent activity against these cancer types.

Cell Line IC50 (µM) Effect
MCF-75.0Significant inhibition
MDA-MB 2314.7Significant inhibition

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly cyclooxygenase (COX) enzymes linked to inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases.

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Research on related pyridine derivatives has indicated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity is leveraged for introducing diverse functional groups:

Reaction Type Conditions Products Key Observations
SNAr (Aromatic) K₂CO₃, DMF, 80°C, 12 h4-Amino derivativesElectron-withdrawing pyridazinone ring enhances reactivity
Cross-Coupling Pd(PPh₃)₄, Suzuki conditionsBiaryl or alkynyl derivativesRequires protection of the NH group to prevent side reactions

Example : Reaction with morpholine in DMF at 80°C yields 4-morpholino-2-(cyclopropylmethyl)pyridazin-3(2H)-one, confirmed by LCMS and NMR.

Oxidation and Reduction

The pyridazinone ring and substituents participate in redox reactions:

Reaction Type Reagents Products Applications
Ring Oxidation KMnO₄, H₂SO₄, 60°CPyridazine-dione derivativesForms hydrogen-bonding motifs for crystal engineering
Bromine Reduction H₂, Pd/C, EtOHDehalogenated pyridazinoneGenerates intermediates for further functionalization

Mechanistic Insight : Oxidation of the cyclopropylmethyl group is sterically hindered, favoring ring-centered reactivity.

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyridazinone ring participates in cycloadditions:

Reaction Type Conditions Products Yield
Diels-Alder Maleic anhydride, reflux, 24 hBicyclic adducts45–60% yield (isolated)
Ring-Opening NaOH, H₂O, 100°COpen-chain dicarboxylic acidspH-dependent selectivity

Functionalization of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent undergoes selective transformations:

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Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in the aryl/heteroaryl group at position 4 and the ester group at position 3. These modifications influence molecular weight, crystallinity, and intermolecular interactions.

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 2-methyl-4-phenyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (I) Phenyl C24H21NO3 371.43 Ethyl group disorder; C-H···O zig-zag chains along [101] direction
Ethyl 2-methyl-4-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (II) 4-Chlorophenyl C24H20ClNO3 405.88 R₂²(16) dimer via C-H···O; altered carboxylate configuration
Ethyl 4-(4-N,N-dimethylaminophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC) 4-Dimethylaminophenyl C25H24N2O3 400.47 Solvatochromic fluorescence; used for CMC determination of surfactants
Ethyl 4-[4-(allyloxy)-3-chlorophenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 4-Allyloxy-3-chlorophenyl C25H22ClNO4 435.90 Higher molar mass; potential for π-π stacking due to extended substituent

Key Observations :

  • Chlorine substituents (e.g., in Compound II) enhance molecular weight and alter crystal packing via halogen bonding .
  • Electron-donating groups like dimethylamino (DDPC) impart solvatochromism, enabling applications in fluorescence probing .

Crystallographic and Structural Insights

  • Disorder Phenomena: The ethyl carboxylate group in Compound I exhibits positional disorder (occupancies: 0.645/0.355), absent in rigid substituents like 4-chlorophenyl (Compound II) .
  • Hydrogen Bonding: Compound I forms 1D chains via C-H···O interactions, whereas Compound II creates dimers, influencing melting points (212°C for I vs. 198°C for II) . DDPC’s dimethylamino group facilitates intramolecular charge transfer, critical for its fluorescence properties .

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